Benzenemethanol, 4-(4-phenyl-1-piperazinyl)-

Description

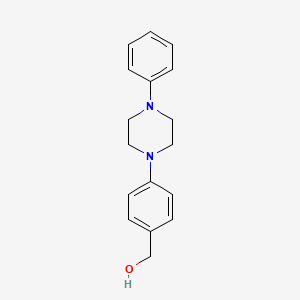

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- is a benzyl alcohol derivative featuring a phenylpiperazine substituent at the para position of the benzene ring. Its structure comprises a benzenemethanol core (C₆H₅CH₂OH) modified with a 4-phenylpiperazinyl group at the 4-position. Piperazine derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly in antipsychotic and antihistamine agents .

Properties

CAS No. |

1152522-38-7 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

[4-(4-phenylpiperazin-1-yl)phenyl]methanol |

InChI |

InChI=1S/C17H20N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,20H,10-14H2 |

InChI Key |

OOFPAHQJCNHXAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CO |

Origin of Product |

United States |

Preparation Methods

Halobenzene Precursors and Piperazine Coupling

A prevalent method involves substituting a halogen (F or Cl) at the 4-position of benzenemethanol with 1-phenylpiperazine. For example, 4-fluorobenzenemethanol undergoes NAS with 1-phenylpiperazine in dimethyl sulfoxide (DMSO) at 90°C using potassium carbonate as a base, achieving yields up to 96%. The electron-withdrawing cyano group in related analogs (e.g., 4-fluorobenzonitrile) enhances reactivity, facilitating substitution before reduction to the hydroxymethyl group.

Reaction Conditions :

-

Solvent : DMSO or N,N-dimethylformamide (DMF)

-

Base : KCO or triethylamine

-

Temperature : 80–90°C

-

Time : 12–24 hours

Post-Substitution Functionalization

Following NAS, intermediates often require reduction or protection. For instance, 4-cyano derivatives are reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield primary amines, which are subsequently acylated or alkylated. In one protocol, 4-cyano-1-phenylpiperazine was reduced to 4-aminomethyl-1-phenylpiperazine before coupling to benzenemethanol.

Reductive Amination Approaches

Ketone Intermediate Synthesis

Reductive amination offers an alternative route by condensing a benzaldehyde derivative with 1-phenylpiperazine. For example, 4-formylbenzenemethanol reacts with 1-phenylpiperazine in the presence of sodium cyanoborohydride (NaBHCN) or hydrogen/palladium on carbon (H/Pd-C), yielding the target compound after purification.

Example Protocol :

Challenges in Stereoselectivity

Reductive amination may produce stereoisomers if chiral centers form. However, the target compound lacks chiral centers, simplifying this route compared to analogs with asymmetric carbons.

Alkylation and Friedel-Crafts Strategies

Piperazine Alkylation

Direct alkylation of piperazine with a benzyl halide derivative is feasible but less common due to competing side reactions. For instance, 4-(bromomethyl)benzenemethanol reacts with 1-phenylpiperazine in acetone under reflux, though yields are moderate (55–65%).

Optimization Tactics :

-

Slow Addition : Controlled addition of benzyl halide minimizes di-alkylation.

-

Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization:

Analytical Data

-

H NMR : Aromatic protons (δ 6.8–7.4 ppm), hydroxymethyl (δ 4.6 ppm, singlet), piperazine CH (δ 2.5–3.1 ppm).

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| NAS with 4-fluorobenzene | 85–96% | DMSO, KCO, 90°C, 24 hours | High yield, minimal byproducts |

| Reductive Amination | 70–85% | MeOH, NaBHCN, 25°C, 12 hours | Mild conditions, no halogenated waste |

| Alkylation | 55–65% | Acetone, reflux, 48 hours | Simple setup, low cost |

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding benzylic amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde.

Reduction: Benzylic amine.

Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Scientific Research Applications

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Position and Linker Groups

- Direct vs. Linker-Modified Substitutions: The target compound lacks a linker between the benzene and piperazinyl groups, unlike 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzenemethanol, which has a propoxy bridge. The linker increases molecular weight (326.43 vs. hypothetical 283.35) and may enhance solubility or receptor binding flexibility .

- Piperazine vs. Piperidine: Piperazine (as in the target compound) is aromatic and often involved in serotonin/dopamine receptor interactions, while piperidine (e.g., in {2-[(4-methyl-1-piperidinyl)methyl]phenyl}methanol) is non-aromatic and more common in acetylcholinesterase inhibitors .

Pharmacological Potential

- Piperazine-containing benzenemethanols are frequently explored for CNS disorders due to their affinity for dopamine D2 and serotonin 5-HT1A/2A receptors. The absence of a linker in the target compound may enhance blood-brain barrier permeability compared to propoxy-linked analogs .

Industrial and Biochemical Use

- Benzenemethanol derivatives with hydroxy or aminomethyl groups (e.g., 4-hydroxybenzenemethanol) are critical in peptide synthesis and polymer chemistry .

- The propoxy-linked analog (CAS 119321-62-9) is listed in chemical databases as a research intermediate, indicating its utility in medicinal chemistry optimization .

Q & A

Basic: What are the established synthetic routes for Benzenemethanol, 4-(4-phenyl-1-piperazinyl)-, and what reaction parameters influence yield?

Answer:

The compound can be synthesized via reductive amination and subsequent functionalization. A common approach involves:

- Step 1: Reductive amination of 4-phenylpiperazine with a benzaldehyde derivative using sodium triacetoxyborohydride (STAB) in dichloromethane or THF under acidic conditions (e.g., acetic acid). This step forms the piperazine-phenyl intermediate.

- Step 2: Hydroxylation or alcohol functionalization at the benzylic position, often via Grignard reagent addition or catalytic reduction.

Critical parameters include: - Solvent choice: Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature control: Reductive amination typically proceeds at 0–25°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Advanced: How can steric hindrance and intermediate instability be mitigated during synthesis?

Answer:

Steric hindrance at the piperazine nitrogen or benzyl position can reduce reaction efficiency. Strategies include:

- Protecting groups: Temporarily block reactive sites (e.g., Boc protection for amines) to direct regioselectivity.

- Catalyst optimization: Use Lewis acids (e.g., ZnCl₂) to activate electrophilic centers in acylation steps.

- Low-temperature quenching: For unstable intermediates, rapid cooling (-78°C) after reaction completion prevents decomposition.

Evidence from analogous syntheses (e.g., benzylfentanyl) shows that adjusting stoichiometry (1.2–1.5 equivalents of benzylating agents) improves yields .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the piperazine ring connectivity (δ 2.5–3.5 ppm for N–CH₂ protons) and benzyl alcohol moiety (δ 4.5–5.0 ppm for –CH₂OH).

- Mass spectrometry (HRMS): Validates molecular weight (282.4 g/mol) and fragmentation patterns (e.g., loss of –OH group at m/z 265).

- IR spectroscopy: Identifies O–H stretches (~3200–3600 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Advanced: What challenges arise in distinguishing regioisomers during analysis, and how are they resolved?

Answer:

Regioisomeric byproducts (e.g., para vs. ortho substitution on the phenyl ring) can co-elute in chromatographic methods. Solutions include:

- 2D NMR (COSY, NOESY): Correlates spatial proximity of protons to confirm substitution patterns.

- Chiral HPLC: Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers.

- X-ray crystallography: Resolves ambiguities in solid-state structures, particularly for piperazine ring conformation .

Basic: What safety precautions are recommended given limited toxicological data?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., propionyl chloride).

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

Analogous piperazine derivatives suggest potential neurotoxicity; avoid inhalation and skin contact .

Advanced: How do structural modifications (e.g., substituents on the piperazine ring) affect physicochemical properties?

Answer:

- Lipophilicity: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase logP, enhancing membrane permeability.

- Solubility: Hydroxyl or amine groups improve aqueous solubility (e.g., 4-hydroxyphenyl derivatives).

- Bioactivity: Methylation of the piperazine nitrogen (e.g., 4-methylpiperazine) alters receptor binding affinity, as seen in related antipsychotic agents .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Liquid-liquid extraction: Separate polar impurities using ethyl acetate and brine.

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) for high-purity crystals.

- Flash chromatography: Employ gradient elution (hexane → ethyl acetate) on silica gel (230–400 mesh) .

Advanced: How can computational modeling aid in predicting SAR for this compound?

Answer:

- Docking studies (AutoDock Vina): Model interactions with serotonin receptors (5-HT₁A) to predict binding modes.

- QSAR models: Use descriptors like molar refractivity and H-bond donors to correlate structure with activity.

- MD simulations (GROMACS): Assess stability of piperazine ring conformations in biological membranes .

Basic: What solvents are compatible with this compound during reactions?

Answer:

- Polar aprotic solvents: DMF, DMSO (for SN2 reactions).

- Chlorinated solvents: Dichloromethane (for acylation steps).

- Avoid: Protic solvents (e.g., methanol) in reductive amination to prevent protonation of intermediates .

Advanced: What strategies validate the absence of genotoxic impurities in final products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.